N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole, pyrazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyrazole moiety, and finally the formation of the hydrazide linkage. Common reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- **N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE
- **N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE
Uniqueness
The uniqueness of N’~5~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15F3N6O4 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15F3N6O4/c1-9-5-13(17(18,19)20)24-26(9)8-14-22-16(30-25-14)15(28)23-21-7-10-3-4-11(27)12(6-10)29-2/h3-7,27H,8H2,1-2H3,(H,23,28)/b21-7+ |
InChI Key |
IORABCCUDMSAOG-QPSGOUHRSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)C(F)(F)F |
Origin of Product |
United States |
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